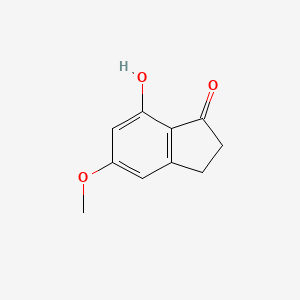

7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-7-4-6-2-3-8(11)10(6)9(12)5-7/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCOEQAJRBAKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735008 | |

| Record name | 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76842-70-1 | |

| Record name | 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold frequently encountered in natural products and pharmacologically active compounds.[1][2] Its rigid, bicyclic structure serves as a versatile template for developing therapeutic agents targeting a wide array of biological pathways, including antiviral, anticancer, and anti-inflammatory applications.[2][3] Molecules incorporating the indanone core, such as the Alzheimer's drug Donepezil, underscore the structure's importance in medicinal chemistry.[4] The specific target of this guide, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, represents a valuable synthetic intermediate. Its substituted pattern, featuring both a hydroxyl and a methoxy group, allows for further functionalization, making it a key building block for more complex molecular architectures.

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to this target molecule, focusing on the strategic rationale behind methodological choices, detailed experimental protocols, and an analysis of the core chemical transformations.

Part 1: Retrosynthetic Analysis and Strategic Development

The most direct and widely adopted strategy for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[2][3][4] This approach forms the basis of our retrosynthetic plan.

The key disconnection involves cleaving the C4-C4a bond of the indanone ring, which retro-synthetically corresponds to an intramolecular electrophilic aromatic substitution. This leads back to a 3-phenylpropanoic acid precursor. For our target, this precursor is 3-(3,5-dimethoxyphenyl)propanoic acid. The synthesis is therefore logically divided into two primary stages:

-

Cyclization: Formation of the indanone ring system to yield 5,7-dimethoxy-1-indanone.

-

Selective Demethylation: Regioselective removal of the C7-methyl ether to unmask the target hydroxyl group.

This two-step approach is strategically superior to attempting a direct cyclization of a 3-(3-hydroxy-5-methoxyphenyl)propanoic acid precursor. The presence of a free phenolic hydroxyl group can complicate Friedel-Crafts reactions, leading to side products and lower yields. By using the dimethoxy analogue, we ensure a clean, high-yielding cyclization, deferring the challenge to a well-defined selective demethylation step.

Synthetic Workflow Diagram

Caption: Overall synthetic strategy from a malonate precursor to the final product.

Part 2: Mechanistic Insights and Protocol Validation

Stage 1: Intramolecular Friedel-Crafts Acylation

The conversion of diethyl 2-(3,5-dimethoxybenzyl)malonate to 5,7-dimethoxy-1-indanone is a highly efficient, one-pot transformation that encompasses three distinct chemical events: ester hydrolysis, decarboxylation, and the key Friedel-Crafts cyclization.[2][5]

Causality of Reagent Choice:

-

Methanesulfonic Acid (MeSO₃H): This reagent is chosen for its multifaceted role. It is a strong, non-oxidizing Brønsted acid that serves as both the catalyst and the reaction medium. Its hygroscopic nature effectively removes the water and ethanol generated during the hydrolysis and esterification steps, driving the reaction equilibrium forward. Alternative strong acids like polyphosphoric acid (PPA) can also be used effectively for such cyclizations.[6]

Mechanism of Ring Formation: The process begins with the acid-catalyzed hydrolysis of the diethyl malonate to the corresponding dicarboxylic acid, which is unstable under heat and readily undergoes decarboxylation to form 3-(3,5-dimethoxyphenyl)propanoic acid in situ. The carboxylic acid is then protonated by the superacid medium, leading to the formation of a highly electrophilic acylium ion. This acylium ion is the key intermediate that performs the intramolecular electrophilic aromatic substitution.

Caption: Key steps in the acid-catalyzed formation of the indanone ring.

The two methoxy groups on the aromatic ring are strongly activating and ortho-, para-directing. The cyclization occurs at the position ortho to both methoxy groups, as this site is the most nucleophilic and sterically accessible, leading to the desired 5,7-dimethoxy-1-indanone with excellent regioselectivity and yield.[2][5]

Stage 2: Selective C7-O-Demethylation

The selective cleavage of one of two electronically similar aryl methyl ethers is a significant synthetic challenge. In 5,7-dimethoxy-1-indanone, both methoxy groups are ortho to the electron-withdrawing carbonyl group, influencing their reactivity. However, the C7-methoxy group is sterically more hindered, being flanked by the carbonyl and the fused cyclopentane ring. This subtle difference can be exploited to achieve regioselectivity.

Causality of Reagent Choice:

-

Aluminum Chloride (AlCl₃): This strong Lewis acid is a classic reagent for cleaving aryl methyl ethers.[7] It coordinates to the ether oxygen, weakening the C-O bond and making the methyl group susceptible to nucleophilic attack by the chloride counter-ion or another nucleophile in the reaction mixture. By carefully controlling the stoichiometry and reaction temperature, it is possible to achieve selective cleavage of the more reactive or accessible ether. The demethylation of 5-methoxy-1-indanone to 5-hydroxy-1-indanone using AlCl₃ is a well-established precedent for this transformation.[7]

Part 3: Experimental Protocols and Data

Detailed Step-by-Step Methodologies

Step 1: Synthesis of 5,7-Dimethoxy-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place diethyl 2-(3,5-dimethoxybenzyl)malonate (1.0 eq).

-

Reagent Addition: Carefully add methanesulfonic acid (approx. 5-10 volumes relative to the substrate) to the flask.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Allow the mixture to cool to room temperature and then pour it cautiously onto a stirred mixture of ice and water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5,7-dimethoxy-1-indanone as a crystalline solid. A reported yield for this type of transformation is typically excellent, often around 95%.[2][5]

Step 2: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5,7-dimethoxy-1-indanone (1.0 eq) in a dry, inert solvent such as benzene or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add aluminum chloride (AlCl₃, approx. 1.1-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or heat to reflux as needed.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product. The optimal time and temperature must be determined empirically to maximize selectivity.

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, careful addition of dilute hydrochloric acid (e.g., 2M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to separate the desired product from any starting material and the isomeric 5-hydroxy-7-methoxy-1-indanone.

Summary of Synthetic Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| 1 | Diethyl 2-(3,5-dimethoxybenzyl)malonate | MeSO₃H | MeSO₃H | 100 | ~95%[2][5] |

| 2 | 5,7-Dimethoxy-1-indanone | AlCl₃ | Benzene | 0 to Reflux | 60-80% (Variable) |

Part 4: Alternative Approaches and Considerations

While the outlined Friedel-Crafts/demethylation sequence is robust, other methods for indanone synthesis exist and are worth noting for their ingenuity and potential application in different contexts.

-

Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[6][8] It offers an alternative pathway to substituted indanones, often with different regiochemical outcomes compared to Friedel-Crafts reactions.

-

Palladium-Catalyzed Reactions: Modern cross-coupling and cyclization reactions, such as Heck-type cyclizations or Suzuki coupling followed by acid-promoted cyclization, provide powerful tools for constructing the indanone skeleton.[4][9]

-

Directed Synthesis via Blocking Groups: A Chinese patent (CN105330525A) details a highly regioselective synthesis of 7-hydroxy-1-indanone.[10][11] This route employs a sulfonic acid group to temporarily block the para-position, directing the Friedel-Crafts acylation to the desired ortho-position, followed by removal of the blocking group. This exemplifies a more process-oriented approach where initial investment in a multi-step sequence guarantees high regioselectivity, which can be crucial in large-scale synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving an efficient intramolecular Friedel-Crafts cyclization to form the 5,7-dimethoxy-1-indanone intermediate, followed by a carefully controlled selective demethylation. This strategy leverages a high-yielding and clean ring-closing reaction while isolating the more complex challenge of regioselectivity to a single, optimizable step. The principles and protocols detailed in this guide are grounded in established, authoritative chemical literature and provide a solid foundation for researchers and drug development professionals seeking to access this valuable synthetic building block.

References

-

Cankař, P., & Kvíčala, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Butkevich, A. N., Ranieri, B., Meerpoel, L., Stansfield, I., Angibaud, P., Corbu, A., & Cossy, J. (2013). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 11(48), 8420–8428. Available at: [Link]

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

-

Dallemagne, P., & Rochais, C. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3166. Available at: [Link]

-

Cossy, J., et al. (2013). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry. Available at: [Link]

-

Skraba, S. L., & Toste, F. D. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Journal of the American Chemical Society, 132(4), 1272–1273. Available at: [Link]

-

Wikipedia contributors. (n.d.). Indacrinone. Wikipedia. Available at: [Link]

-

Wang, C., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. Available at: [Link]

-

Maji, M., & Porey, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33931–33959. Available at: [Link]

-

van der Vlugt, T. J. A., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720. Available at: [Link]

- CN105330525A - Preparation method of 7-hydroxy-1-indanone. Google Patents.

- Preparation method of 7-hydroxy-1-indanone. (n.d.). Patsnap.

-

Cankař, P., & Kvíčala, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. preprints.org [preprints.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]

- 11. Preparation method of 7-hydroxy-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. The unique arrangement of a hydroxyl and a methoxy group on the aromatic ring of the indanone core suggests significant potential for modulation of various biological targets. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the prospective therapeutic applications of this molecule, drawing upon established knowledge of the indanone class and principles of medicinal chemistry. While experimental data for this specific compound is limited in publicly available literature, this document aims to serve as a foundational resource for researchers interested in its further investigation and development.

Introduction: The Promise of the Indanone Scaffold

The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is a cornerstone in the design of therapeutic agents. The structural rigidity and the synthetic tractability of this scaffold have allowed for the development of a diverse array of compounds with a broad spectrum of biological activities.[1][2][3] Notably, the indanone core is central to the mechanism of action of drugs developed for neurodegenerative diseases, cancer, and inflammatory conditions.[4][5]

This compound presents a particularly interesting substitution pattern. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (methoxy group) on the aromatic ring, in addition to the ketone functionality, offers multiple points of interaction with biological macromolecules. This guide will delve into the specific chemical characteristics of this molecule and explore its potential in the landscape of modern drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its development as a therapeutic agent.

General Properties

| Property | Value | Source/Method |

| CAS Number | 76842-70-1 | - |

| Molecular Formula | C₁₀H₁₀O₃ | - |

| Molecular Weight | 178.18 g/mol | - |

| Appearance | Predicted: Crystalline solid | Based on similar indanones |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents; sparingly soluble in water. | Based on structural analysis |

| pKa | Predicted: ~8-10 for the phenolic hydroxyl group | Estimation based on substituted phenols |

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Reported ¹H NMR data (in CDCl₃) confirms the structure of this compound.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.2 | bs | 1H | Ar-OH |

| 6.5 | m | 1H | Ar-H |

| 6.3 | m | 1H | Ar-H |

| 3.9 | s | 3H | -OCH₃ |

| 3.1 | t | 2H | -CH₂ -C=O |

| 2.7 | t | 2H | Ar-CH₂ - |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum provides valuable information for structural confirmation. The chemical shifts are estimated based on established increments for substituted aromatic and aliphatic carbons.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (Ketone) |

| ~165 | C -OH |

| ~160 | C -OCH₃ |

| ~150 | Quaternary Ar-C |

| ~115 | Quaternary Ar-C |

| ~105 | Ar-C H |

| ~95 | Ar-C H |

| ~55 | -OC H₃ |

| ~36 | -C H₂-C=O |

| ~25 | Ar-C H₂- |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

2.2.4. Mass Spectrometry

The reported mass spectrometry data shows a molecular ion peak (M+1)⁺ at m/z 179, which is consistent with the molecular weight of the compound.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through the selective demethylation of a readily available precursor, 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[6] The selective removal of one of two methoxy groups on an aromatic ring is a common challenge in organic synthesis, and several methods can be employed.

Proposed Synthetic Scheme: Selective O-Demethylation

The synthesis hinges on the differential reactivity of the two methoxy groups. The methoxy group at the 7-position is ortho to the carbonyl group, which can influence its electronic environment and susceptibility to cleavage.

Caption: Proposed synthesis of the target compound.

Rationale for Reagent Selection

Several reagents are known to effect the cleavage of aryl methyl ethers.[7] The choice of reagent is critical to achieve selectivity.

-

Boron Tribromide (BBr₃): This is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.[7] By carefully controlling the stoichiometry and reaction temperature, it may be possible to achieve selective demethylation. The proximity of the 7-methoxy group to the carbonyl may favor coordination with BBr₃, leading to its preferential cleavage.

-

Aluminum Trichloride (AlCl₃) with a Thiol: This combination offers a milder alternative to BBr₃. The thiol acts as a soft nucleophile to attack the methyl group, facilitated by the Lewis acidity of AlCl₃. This method can sometimes provide better selectivity for sterically or electronically differentiated methoxy groups.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

-

Reaction Setup: To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add a solution of boron tribromide (1.1 eq) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by the addition of water.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its key functional groups: the phenolic hydroxyl, the ketone, and the activated aromatic ring.

Caption: Key reactivity sites of the molecule.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can undergo O-alkylation and O-acylation reactions. It also activates the aromatic ring towards electrophilic substitution.

-

Ketone Carbonyl Group: The carbonyl group is electrophilic and can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also participate in condensation reactions.

-

α-Methylene Group (C2): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

-

Aromatic Ring: The presence of the hydroxyl and methoxy groups makes the aromatic ring electron-rich and thus susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.

Potential Applications in Drug Discovery

The indanone scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2][3] The specific substitution pattern of this compound suggests several promising avenues for therapeutic development.

Neuroprotective Agents

Indanone derivatives are known to exhibit neuroprotective effects, primarily through the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in Alzheimer's and Parkinson's diseases, respectively.[4] The hydroxyl and methoxy groups on the aromatic ring can form key hydrogen bonding interactions within the active sites of these enzymes.

Caption: Potential mechanism of neuroprotection.

Anticancer Activity

Substituted indanones have shown promise as anticancer agents by targeting various pathways, including the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2).[4] The planar aromatic ring and the potential for hydrogen bonding interactions make this compound a candidate for investigation as an inhibitor of these targets.

Anti-inflammatory Properties

The anti-inflammatory effects of indanones are often attributed to their ability to inhibit pro-inflammatory enzymes like COX-2.[4] The structural features of this compound are consistent with those of other known COX inhibitors, suggesting it may possess similar activity.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis from a readily available precursor appears feasible, and its structural features suggest a rich chemical reactivity and a high potential for biological activity.

Future research should focus on:

-

Optimizing the Synthetic Route: A systematic investigation of different demethylation reagents and conditions is necessary to develop a high-yielding and selective synthesis.

-

Full Spectroscopic Characterization: Obtaining complete and unambiguous experimental ¹H NMR, ¹³C NMR, and IR spectra is crucial for its definitive identification and quality control.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including AChE, MAO-B, COX enzymes, and various cancer cell lines, to experimentally validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs with modifications to the hydroxyl, methoxy, and ketone functionalities will provide valuable insights into the SAR and guide the design of more potent and selective compounds.

This technical guide provides a solid foundation for initiating research into this promising indanone derivative. The exploration of its chemical and biological properties is a worthwhile endeavor that could lead to the development of novel therapeutic agents.

References

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

4-Methoxy-1-indanone - ChemBK. ChemBK. Available from: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. Available from: [Link]

-

Recent developments in biological activities of indanones. ResearchGate. Available from: [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. National Center for Biotechnology Information. Available from: [Link]

-

Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. Available from: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]

- Preparation method of 7-hydroxy-1-indanone. Google Patents.

-

Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available from: [Link]

-

Preparation method of 7-hydroxy-1-indanone. Eureka | Patsnap. Available from: [Link]

-

7-Methoxyindan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

O-Demethylation. Chem-Station Int. Ed. Available from: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

A Spectroscopic Guide to 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the characterization of this indanone derivative. The methodologies, data interpretation, and expert insights contained herein are intended to facilitate a deeper understanding of the structural features of this compound and to serve as a practical reference for its analysis.

Indanone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1] A thorough spectroscopic characterization is therefore paramount for the unambiguous identification and quality control of these molecules in research and development settings.

Molecular Structure and Atom Numbering

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The structure of this compound is presented below, with atom numbering that will be used throughout this guide for spectral assignments.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed analyses of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

The following table summarizes the ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.2 | broad singlet | 1H | 7-OH |

| 6.5 | multiplet | 1H | H-6 |

| 6.3 | multiplet | 1H | H-4 |

| 3.9 | singlet | 3H | 5-OCH₃ |

| 3.1 | triplet | 2H | H-3 |

| 2.7 | triplet | 2H | H-2 |

| Solvent: CDCl₃. Data sourced from ChemicalBook synthesis protocol.[2] |

-

Aromatic Protons (δ 6.3-6.5 ppm): The two signals in the aromatic region, integrating to one proton each, are assigned to H-4 and H-6. Their multiplet nature arises from coupling to each other.

-

Aliphatic Protons (δ 2.7 and 3.1 ppm): The two triplets, each integrating to two protons, are characteristic of the ethylene bridge in the five-membered ring. The triplet at δ 2.7 ppm is assigned to the H-2 protons, which are adjacent to the carbonyl group. The triplet at δ 3.1 ppm corresponds to the H-3 protons, which are adjacent to the aromatic ring. The triplet splitting pattern confirms that each methylene group is coupled to the other.

-

Methoxy Protons (δ 3.9 ppm): The sharp singlet integrating to three protons at δ 3.9 ppm is characteristic of a methoxy group attached to the aromatic ring.

-

Hydroxyl Proton (δ 9.2 ppm): The broad singlet at δ 9.2 ppm is assigned to the phenolic hydroxyl proton at the 7-position. The broadness of this signal is due to chemical exchange and the absence of coupling to other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in a molecule.

The acquisition of a ¹³C NMR spectrum requires specific parameters to account for the low natural abundance of the ¹³C isotope.

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~205 | C1 (C=O) |

| ~165 | C5 |

| ~155 | C7 |

| ~140 | C7a |

| ~135 | C3a |

| ~115 | C6 |

| ~105 | C4 |

| ~56 | 5-OCH₃ |

| ~36 | C3 |

| ~26 | C2 |

-

Carbonyl Carbon (δ ~205 ppm): The signal at the lowest field is assigned to the ketone carbonyl carbon (C1).

-

Aromatic Carbons (δ ~105-165 ppm): Six signals are expected in the aromatic region. The carbons bearing the oxygen substituents (C5 and C7) will be the most downfield. The quaternary carbons (C3a and C7a) will also be in this region. The protonated carbons (C4 and C6) will be at a relatively higher field.

-

Aliphatic Carbons (δ ~26 and ~36 ppm): The two signals at the highest field are assigned to the methylene carbons of the five-membered ring. C2, being adjacent to the electron-withdrawing carbonyl group, is expected to be further downfield than C3.

-

Methoxy Carbon (δ ~56 ppm): The signal around 56 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.

Caption: Workflow for obtaining an IR spectrum using the ATR technique.

Predicted IR Spectral Data

The predicted IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Medium | C-O stretch (phenol) |

-

O-H Stretch (~3300 cm⁻¹): A broad and strong absorption band in this region is a clear indication of the presence of a hydroxyl group, which is involved in hydrogen bonding.

-

C-H Stretches (~2950-3050 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic methylene and methoxy groups.

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group of the five-membered ring ketone. Conjugation with the aromatic ring typically lowers this frequency slightly compared to a simple aliphatic ketone.[7]

-

C=C Stretches (~1480-1600 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

-

C-O Stretches (~1150-1250 cm⁻¹): Strong absorptions in this region are expected for the C-O stretching vibrations of the aryl ether (methoxy group) and the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the one .

Caption: General workflow for mass spectrometric analysis using ESI.

Mass Spectral Data

The available mass spectrometry data indicates a molecular ion peak that confirms the molecular weight of the compound.

| m/z | Assignment |

| 179 | [M+H]⁺ |

| Ionization Mode: Electrospray (ES). Data sourced from ChemicalBook synthesis protocol.[2] |

Interpretation of the Mass Spectrum and Predicted Fragmentation

The observed protonated molecular ion at m/z 179 is consistent with the molecular formula C₁₀H₁₀O₃ (molecular weight 178.18 g/mol ).

While detailed fragmentation data is not available, a plausible fragmentation pathway can be proposed based on the structure of the molecule and known fragmentation patterns of similar compounds.[8][9]

Caption: A proposed major fragmentation pathway for this compound.

-

Loss of CO (m/z 179 → 151): A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 151.

-

Loss of a Methyl Radical (m/z 151 → 136): The subsequent loss of a methyl radical from the methoxy group is another plausible fragmentation step, leading to an ion at m/z 136.

Further fragmentation of the aromatic ring could also occur, but these initial losses are often the most characteristic.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. By combining available experimental data with well-founded predictions and expert interpretation, we have presented a comprehensive characterization of this molecule. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra serves as a valuable resource for scientists working with this and related indanone derivatives.

References

- BenchChem. (2025). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. BenchChem Technical Support.

- Inglett, G. E., & Inglis, J. (1958). The infrared absorption spectra of some aromatic hydroxy-ketones. Journal of the American Chemical Society, 80(23), 6268–6270.

- Kubo, Y., et al. (2020). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 68(3), 55-60.

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyindan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Xia, M., et al. (2022). Characterization of Chemical Constituents of Oxytropis microphylla (Pall.) DC. by Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole-Time-of Flight Tandem Mass Spectrometry. Molecules, 27(20), 6958.

-

MasterOrganicChemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyindan-1-one - 13C NMR Spectra. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

S.A.S.T.M. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

Sources

- 1. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Indenone Scaffold: A Privileged Core for Modulating Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Indenone Core

The indenone framework, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry.[1] Its rigid, planar geometry and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the multifaceted biological activities of indenone derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. For researchers and drug development professionals, understanding the nuances of this scaffold is key to unlocking its full therapeutic potential.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Indenone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

A. Mechanism of Action: Disruption of Microtubule Dynamics

A primary anticancer mechanism of many indenone derivatives is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3]

Caption: Indenone derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

B. Quantitative Analysis of Anticancer Activity

The cytotoxic potential of indenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44 | [4] |

| COLO 205 (Colon) | 0.98 | [4] | ||

| KM 12 (Colon) | 0.41 | [4] | ||

| 2-Benzylidene-1-indanone | Compound 9j | MCF-7 (Breast) | 0.01 | |

| HCT-116 (Colon) | 0.088 | |||

| THP-1 (Leukemia) | 0.12 | |||

| A549 (Lung) | 0.21 | |||

| Gallic Acid-based Indanone | Compound 1 | MCF-7 (Breast) | - | [3] |

| Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [3] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow: MTT Assay

Caption: Workflow for determining the cytotoxicity of indenone derivatives using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the indenone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a further 48-72 hours.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Indenone derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

A. Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[1][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][6] Certain indenone derivatives can inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][6]

Caption: Indenone derivatives can inhibit the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of indenone derivatives is often assessed by their ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) | Reference |

| IPX-18 | Human Whole Blood | LPS | TNF-α | 298.8 | [7] |

| PBMCs | LPS | TNF-α | 96.29 | [7] | |

| Human Whole Blood | LPS | IFN-γ | 217.6 | [7] | |

| PBMCs | LPS | IFN-γ | 103.7 | [7] |

C. Experimental Protocol: ELISA for TNF-α and IL-6

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in biological samples.

Workflow: Cytokine ELISA

Caption: Workflow for the quantification of TNF-α and IL-6 using a sandwich ELISA.

Step-by-Step Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.[8]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[8]

-

Sample Addition: Add cell culture supernatants (from cells treated with indenone derivatives and stimulated with LPS) to the wells and incubate for 2 hours.[8]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.[8]

-

Enzyme Conjugate: Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 30 minutes.[8]

-

Substrate Addition: Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP).[8]

-

Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[8]

-

Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.[8]

III. Antimicrobial Activity: Combating Microbial Pathogens

The indenone scaffold has also been explored for its potential to combat bacterial and fungal infections.

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many indenone derivatives are still under investigation. However, it is believed that their planar, aromatic structure allows them to intercalate into bacterial cell walls or membranes, disrupting their integrity. Additionally, they may inhibit essential microbial enzymes.

B. Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of indenone derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole | B. subtilis | 3.125 | [9] |

| Indole-triazole | B. subtilis | 3.125 | [9] |

| Indole-triazole | C. albicans | 3.125 | [9] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent.

Workflow: Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the indenone derivative in a suitable broth medium in a 96-well microtiter plate.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[10]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[10]

-

Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[10]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

IV. Neuroprotective Activity: Shielding the Nervous System

Indenone derivatives have shown considerable promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12] The well-known Alzheimer's drug, Donepezil, features an indanone core, highlighting the therapeutic potential of this scaffold.[12]

A. Mechanism of Action: Enzyme Inhibition

A key neuroprotective mechanism of some indenone derivatives is the inhibition of enzymes that play a role in the pathophysiology of neurodegenerative disorders.

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for its breakdown. By inhibiting AChE, indenone derivatives can increase acetylcholine levels in the brain, thereby improving cognitive function.[12]

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B, in particular, can increase dopamine levels, which is beneficial in Parkinson's disease.[12]

B. Quantitative Analysis of Neuroprotective Activity

The inhibitory potency of indenone derivatives against these enzymes is determined by their IC50 or Ki values.

| Enzyme | Derivative Type | IC50/Ki | Reference |

| Acetylcholinesterase (AChE) | Ferulic acid-derived 1-indanone | 14.8 nM (IC50) | [1] |

| Monoamine Oxidase B (MAO-B) | 2-benzylidene-1-indanone | <2.74 µM (IC50) | [13] |

C. Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The Ellman's assay is a colorimetric method for measuring AChE activity and its inhibition.

Workflow: Ellman's Assay

Caption: Workflow for the Ellman's assay to determine acetylcholinesterase inhibition.

Step-by-Step Protocol:

-

Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the indenone derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0) for a defined period (e.g., 15 minutes).[14]

-

Reagent Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.[14]

-

Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine.[14]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB.[14]

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.[14]

V. Structure-Activity Relationships (SAR)

The biological activity of indenone derivatives is highly dependent on the nature and position of substituents on the indenone core and any appended aryl rings. For instance, in the case of 2-benzylidene-1-indanone derivatives with anticancer activity, substitutions on the benzylidene ring significantly influence their potency. The presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, at specific positions can enhance cytotoxicity.[15] A 3,4,5-trimethoxyphenyl moiety is often associated with potent antitubulin activity.[16] A comprehensive understanding of SAR is crucial for the rational design of more potent and selective indenone-based therapeutic agents.

Conclusion

The indenone scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, along with detailed experimental protocols for their evaluation. By leveraging the insights into their mechanisms of action and structure-activity relationships, researchers and drug development professionals can continue to exploit the rich chemical space of indenone derivatives to address a multitude of unmet medical needs.

References

-

Szczęsna, D., Gendek, E. A., Koprowski, M., & Balczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. [Link]

-

Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. Annual review of immunology, 36, 1-26. [Link]

-

Negi, A. S., Chanda, D., Luqman, S., Khanuja, S. P. S., & Shanker, K. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 47(5), 929-936. [Link]

-

Tan, S. C., & Yiap, B. C. (2009). NF-κB: the lynchpin in cancer initiation and progression. Journal of Cancer Research and Clinical Oncology, 135(11), 1543-1557. [Link]

-

Ho, C. C., & Hsu, L. C. (2021). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Cancers, 13(16), 4035. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug design, development and therapy, 12, 887. [Link]

-

Ballinas-Indili, R., Roncagliolo-Barrera, P., Salcedo, R., Rodríguez-Gómez, F. J., & Álvarez-Toledano, C. (2022). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. ACS omega, 7(22), 18451-18463. [Link]

-

ResearchGate. (n.d.). General synthetic method for 2-benzylidene-1-indanone derivatives 8a-s;.... [Link]

-

Chanda, D., Negi, A. S., Dwivedi, A., Narender, T., & Luqman, S. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European journal of pharmaceutical sciences, 47(5), 929-936. [Link]

-

Kumar, A., Kumar, A., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic Chemistry, 148, 107567. [Link]

-

Oncu-Oner, T., Ceylan, S., & Erol, K. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(2), 235-244. [Link]

-

Slideshare. (2019). Broth microdilution reference methodology. [Link]

-

Kumar, P., Her, K., & Kim, H. S. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer research, 34(11), 6331-6340. [Link]

-

Chanda, D., Shanker, K., Pal, A., & Negi, A. S. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European journal of pharmaceutical sciences, 76, 57-67. [Link]

-

ACS Publications. (2022). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. [Link]

-

Gezegen, H., Tutar, U., Hepokur, C., Tüzün, G., Atioğlu, Z., & Akkurt, M. (2022). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 523-536. [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

ResearchGate. (n.d.). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking | Request PDF. [Link]

-

Bio-protocol. (n.d.). Broth microdilution susceptibility testing. [Link]

-

Bio-protocol. (n.d.). 4.14. Measurement of IL-6 and TNF-α. [Link]

-

Verma, A. K., Fatima, K., Dudi, R. K., Singh, S., Khan, S., Luqman, S., ... & Negi, A. S. (2023). Dual targeted 2-Benzylideneindanone pendant hydroxamic acid group exhibits selective HDAC6 inhibition along with. Bioorganic Chemistry, 135, 106511. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. [Link]

-

ResearchGate. (n.d.). Anticancer activity and toxicity profiles of 2-Benzylidene indanone lead molecule. [Link]

-

Lee, J. Y., & Lee, D. M. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 143-148. [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660. [Link]

-

Al-Ostath, A. I., Gomaa, H. A., Al-Sanea, M. M., & Al-Tamimi, A. M. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. PLOS ONE, 18(3), e0282436. [Link]

-

Jios, C., & Kumar, G. P. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

ResearchGate. (n.d.). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative | Request PDF. [Link]

-

ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents | Request PDF. [Link]

-

Roy, A., Ghosh, S., & Das, A. (2020). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in oncology, 10, 1481. [Link]

Sources

- 1. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. clyte.tech [clyte.tech]

- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Broth microdilution reference methodology | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. research.unipd.it [research.unipd.it]

- 16. daneshyari.com [daneshyari.com]

A Technical Guide to the Therapeutic Potential of the 1-Indanone Scaffold, with a Prospective Analysis of 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1-indanone core, a bicyclic structure fusing a benzene ring to a cyclopentanone, is a quintessential example of such a scaffold.[1][2] Its rigid, yet versatile, nature provides an excellent platform for the synthesis of diverse derivatives with significant therapeutic potential.[3] While the specific molecule, 7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, is not extensively characterized in existing literature, an in-depth analysis of its core structure offers a compelling roadmap for its potential applications. This guide will explore the established therapeutic roles of 1-indanone derivatives and, from this foundation, construct a prospective analysis of the title compound, providing a technical and logical framework for future research and development.

Part 1: The 1-Indanone Core - A Foundation for Diverse Biological Activity

The 1-indanone moiety is a cornerstone in the development of numerous pharmacologically active compounds.[1] Its significance is perhaps best exemplified by the drug Donepezil, an acetylcholinesterase inhibitor built upon an indanone framework, which is a frontline treatment for Alzheimer's disease.[4][5] The success of Donepezil has spurred considerable interest in exploring the broader therapeutic utility of this scaffold.[4]

The chemical properties of the 1-indanone structure, including its aromatic ring and reactive ketone group, allow for extensive modification, leading to a wide spectrum of biological activities. These include neuroprotective, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6][7]

Part 2: Established Therapeutic Applications of 1-Indanone Derivatives

The versatility of the 1-indanone scaffold has been demonstrated through its application in targeting a variety of diseases. The following sections detail the key therapeutic areas where indanone derivatives have shown significant promise.

Neurodegenerative Diseases: A Primary Domain

The most prominent application of indanone derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases.[4]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Many indanone derivatives have been designed as potent inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[8][9] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[4] Some derivatives have shown inhibitory activity in the nanomolar range, rivaling or even exceeding the potency of existing drugs like Donepezil.[8][9]

-

Monoamine Oxidase (MAO) Inhibition: Indanone derivatives have also been identified as inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][6] Inhibition of MAO-B is a validated approach in the treatment of Parkinson's disease to preserve dopamine levels. The dual-targeting ability of some indanone hybrids, inhibiting both AChE and MAO-B, presents a promising multi-faceted approach to treating complex neurodegenerative conditions.[10]

-

Inhibition of Amyloid-Beta (Aβ) Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides into plaques. Certain indanone derivatives have demonstrated the ability to inhibit this self-assembly process and even disaggregate pre-formed Aβ fibrils, highlighting their potential as disease-modifying agents.[8]

Below is a conceptual diagram illustrating the multi-target approach of indanone derivatives in Alzheimer's disease.

Caption: Multi-target action of indanone derivatives in Alzheimer's disease.

Oncology: A Scaffold for Anticancer Agents

The 1-indanone structure is also a valuable pharmacophore in the development of novel anticancer drugs.

-

Tubulin Polymerization Inhibition: Several arylidene indanone derivatives, which are structurally analogous to chalcones, have been shown to inhibit tubulin polymerization.[11][12][13] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

-

Cyclooxygenase-2 (COX-2) Inhibition: Certain spiroisoxazoline derivatives containing an indanone moiety have been identified as selective COX-2 inhibitors.[14] COX-2 is often overexpressed in various cancers and contributes to inflammation and tumor growth.

-

Aromatase Inhibition: Derivatives such as 2-(4-pyridylmethylene)-1-indanone have shown potent and selective inhibition of aromatase, a key enzyme in estrogen biosynthesis.[11][15] This makes them promising candidates for the treatment of hormone-dependent breast cancers.

Anti-inflammatory and Antimicrobial Applications

The 1-indanone scaffold has also been explored for its anti-inflammatory and antimicrobial properties.[6][16] For instance, isoxazole-fused 1-indanones have demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin.[16] Additionally, various indanone derivatives have exhibited antibacterial and antiviral activities, including against the Tobacco Mosaic Virus (TMV).[5][6]

Part 3: Prospective Analysis of this compound

While direct experimental data on this compound is scarce, a prospective analysis based on its structural features and the known activities of related compounds can guide future research.

The presence of a hydroxyl group at the 7-position and a methoxy group at the 5-position on the aromatic ring is significant. Methoxy groups are known to be important for the interaction of Donepezil with the peripheral anionic site of acetylcholinesterase.[11] Furthermore, a study on (E)-2-benzylidene-1-indanones found that a 5-methoxy substituted compound showed potent activity in inhibiting the expression of TSLP, a cytokine involved in allergic inflammatory conditions.[17]

Based on these observations, this compound could be hypothesized to have potential as:

-

A Neuroprotective Agent: The methoxy group suggests a potential for interaction with cholinesterases. The hydroxyl group could be involved in hydrogen bonding within the active site of target enzymes. Further derivatization, for instance, by introducing a benzylidene group at the 2-position, could enhance this activity.

-

An Anti-inflammatory Agent: The aforementioned study on a 5-methoxy indanone derivative suggests a potential role in modulating inflammatory pathways.[17]

-

An Antioxidant: Phenolic hydroxyl groups are well-known for their antioxidant properties. The 7-hydroxy group could confer radical scavenging activity, which is beneficial in both neurodegenerative diseases and cancer.[8]

Part 4: Experimental Protocols and Methodologies

The synthesis and evaluation of novel indanone derivatives are crucial steps in their development as therapeutic agents.

Synthesis of the 1-Indanone Core

A common and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[6] This reaction is typically catalyzed by strong acids such as polyphosphoric acid or can be performed by converting the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid.

Generalized Protocol for the Synthesis of a Substituted 1-Indanone:

-

Starting Material: A suitably substituted 3-phenylpropanoic acid.

-

Acylation: The 3-phenylpropanoic acid is heated in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid, to induce intramolecular cyclization.

-

Work-up: The reaction mixture is quenched with ice water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 1-indanone.

Below is a workflow diagram for the synthesis and evaluation of novel indanone derivatives.

Caption: General workflow for the synthesis and evaluation of 1-indanone derivatives.

Biological Evaluation

A battery of in vitro assays is essential to determine the therapeutic potential of newly synthesized indanone derivatives.

Table 1: Key In Vitro Assays for Evaluating Indanone Derivatives

| Therapeutic Area | Target/Assay | Purpose |

| Neurodegeneration | Acetylcholinesterase (AChE) Inhibition Assay | To determine the potency of compounds in inhibiting AChE activity. |

| Monoamine Oxidase (MAO) Inhibition Assay | To assess the inhibitory activity against MAO-A and MAO-B. | |

| Amyloid-Beta (Aβ) Aggregation Assay | To evaluate the ability of compounds to prevent or reverse Aβ peptide aggregation. | |

| Oncology | Tubulin Polymerization Assay | To measure the effect of compounds on microtubule formation. |

| COX-2 Inhibition Assay | To determine the selective inhibitory activity against the COX-2 enzyme. | |

| Cytotoxicity Assays (e.g., MTT) | To assess the antiproliferative activity of compounds against various cancer cell lines. | |

| Anti-inflammatory | Cellular assays for inflammatory markers | To measure the reduction of inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells. |

Conclusion and Future Directions

The 1-indanone scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with a proven track record in the development of drugs for a range of diseases, most notably neurodegenerative disorders. While this compound itself remains a molecule of untapped potential, its structural features, when viewed through the lens of its chemical class, suggest promising avenues for investigation, particularly in the realms of neuroprotection and anti-inflammatory applications. Future research should focus on the efficient synthesis of this compound and its derivatives, followed by a comprehensive biological evaluation using the assays outlined in this guide. The insights gained from such studies will undoubtedly contribute to the expanding legacy of the 1-indanone scaffold in modern drug discovery.

References

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today. [Link]

-

Recent developments in biological activities of indanones. (n.d.). ResearchGate. [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). European Journal of Medicinal Chemistry. [Link]

-

Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (2022). Computational Biology and Chemistry. [Link]

-

The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Advances. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). ResearchGate. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Semantic Scholar. [Link]

-

Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. (2023). Future Medicinal Chemistry. [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). Bioorganic & Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. (2024). Applied Biological Chemistry. [Link]

-

Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. (2024). ResearchGate. [Link]

-

Bioactive natural products and drugs possessing 3‐hydroxyindanone and 3‐arylindanone frameworks. (n.d.). ResearchGate. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances. [Link]

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (n.d.). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view | Semantic Scholar [semanticscholar.org]

- 14. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Indenone Nucleus: A Privileged Scaffold from Nature's Arsenal

An In-Depth Technical Guide on the Discovery, Natural Sources, and Isolation of Indenone Compounds

Authored by: Gemini, Senior Application Scientist

Abstract